

# Comprehensive Characterization Strategy: 4-(1H-Pyrazol-3-yl)piperidine Dihydrochloride

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## Compound of Interest

Compound Name:	4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
CAS No.:	690262-00-1
Cat. No.:	B1390275

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[Application Note & Protocol Guide | Doc ID: AN-PYZ-PIP-001\[1\]](#)

## Executive Summary

This technical guide outlines the analytical strategy for characterizing **4-(1H-Pyrazol-3-yl)piperidine dihydrochloride**, a highly polar, hydrophilic building block critical in the synthesis of JAK and CDK inhibitors.[1]

Traditional Reversed-Phase HPLC (RP-HPLC) often fails for this molecule due to lack of retention (elution in void volume) caused by its high polarity and double salt formation.[1] This guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) for purity assessment and Potentiometric Titration for precise salt stoichiometry validation.

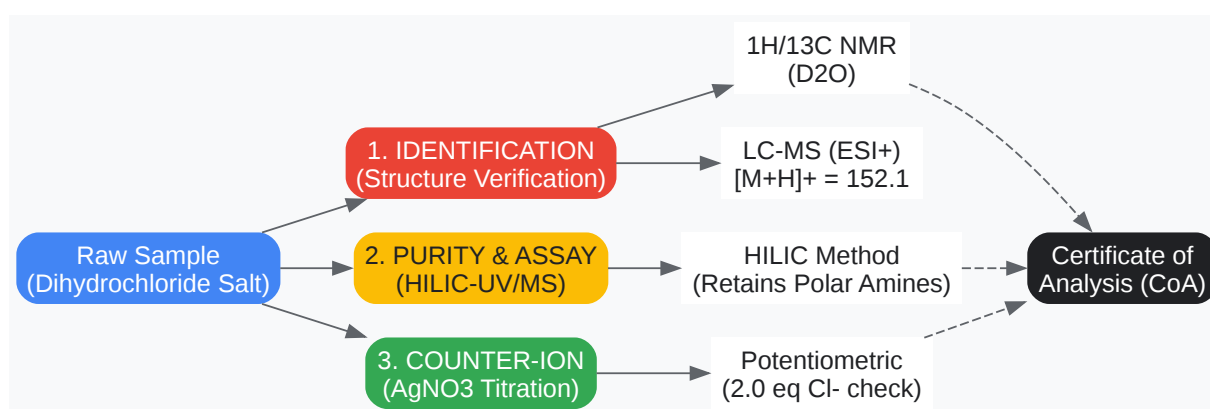
## Molecular Profile[1][2]

- Compound: **4-(1H-Pyrazol-3-yl)piperidine dihydrochloride[1][2]**
- CAS (Free Base): 762240-09-5 / CAS (Salt): 1195238-03-5 (generic reference)[1]

- Formula:
- MW: 151.21 (Free Base) + 72.92 (2HCl)  $\approx$  224.13 g/mol
- Key Properties: Hygroscopic, highly water-soluble, weak UV chromophore (max  $\sim$ 210 nm).

## Analytical Workflow Visualization

The following diagram illustrates the logical flow of characterization, ensuring identity, purity, and salt composition are cross-validated.



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Figure 1: Integrated Analytical Workflow. Parallel workflows ensure that the chemical structure, chromatographic purity, and salt stoichiometry are determined independently.

## Protocol 1: Identification (NMR & MS)

### Scientific Rationale

The dihydrochloride salt form creates significant chemical shift changes in NMR compared to the free base, particularly at the piperidine nitrogen (

-protons).

is the preferred solvent to eliminate the broad exchangeable proton signals (

), allowing for clear integration of the carbon backbone.

## Method Parameters

Parameter	Setting
Technique	<sup>1</sup> H-NMR (400 MHz or higher)
Solvent	Deuterium Oxide ( )
Reference	Residual HDO (4.79 ppm) or internal TSP (0.00 ppm)
Concentration	~10 mg/mL

## Expected Signals (<sup>1</sup>H NMR in D<sub>2</sub>O)

- Pyrazole Ring: Two doublets (or broad singlets) around 7.5 - 8.0 ppm (aromatic CH).[1]
- Piperidine
  - CH<sub>2</sub>: Downfield shift to 3.4 - 3.6 ppm (due to protonation of the amine).[1]
- Piperidine
  - CH<sub>2</sub> &
  - CH: Multiplets in the 1.8 - 2.3 ppm range.[1]
- Integration Check: Ensure the ratio of Pyrazole protons (2H) to Piperidine protons (9H) matches.

## Protocol 2: Chromatographic Purity (HILIC)

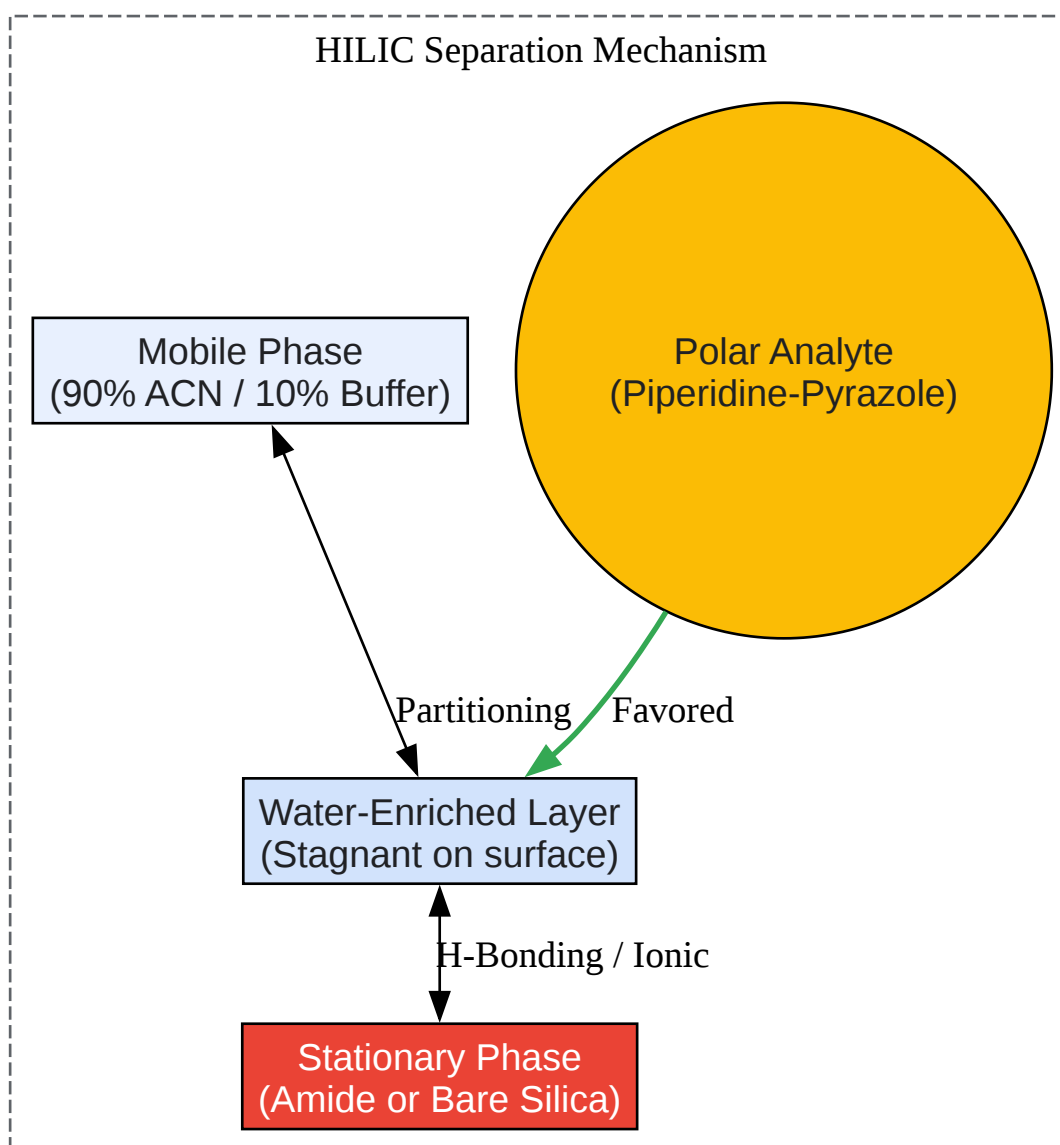
### The Challenge: Why not C18?

Standard C18 columns rely on hydrophobic interaction.[1] 4-(1H-Pyrazol-3-yl)piperidine is highly polar.[1] On a C18 column, it will elute with the solvent front (

), making integration impossible and co-elution with salts likely.

## The Solution: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface; the polar analyte partitions into this water layer.



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Figure 2: HILIC Partitioning Mechanism. The polar analyte is retained by partitioning into the water layer adsorbed on the stationary phase.

## Detailed HILIC Protocol

- Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5  $\mu\text{m}$ .<sup>[1]</sup> Amide phases are preferred over bare silica for better peak shape of basic amines.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.<sup>[1][3]</sup>
- Gradient:
  - 0 min: 90% B (High organic start is crucial for retention)
  - 15 min: 60% B
  - 20 min: 60% B
  - 21 min: 90% B<sup>[4]</sup>
- Detection: UV at 210 nm. (Pyrazole absorption is weak; 254 nm is often insufficient).
- Sample Diluent: 80:20 Acetonitrile:Water. Critical: Dissolving the sample in 100% water will disrupt the HILIC mechanism and cause peak distortion.

## System Suitability Criteria

- Tailing Factor: < 1.5 (Amide columns usually provide good symmetry).
- Retention Factor ( ): Must be > 2.0 to ensure separation from the void volume.

## Protocol 3: Counter-ion Quantification (Titration)<sup>[1]</sup> Scientific Rationale

Confirming the "dihydrochloride" stoichiometry is vital for potency calculations. Elemental analysis (Combustion) is often insufficient to distinguish between free Cl<sup>-</sup> and covalently bound Cl.[1] Potentiometric titration with Silver Nitrate (

) specifically measures the chloride ions available for precipitation.

## Titration Protocol

- Reagents:
  - 0.1 N Silver Nitrate ( ) volumetric standard.[5]
  - Dilute Nitric Acid ( ).
  - Distilled Water.[1][5]
- Apparatus: Automatic Potentiometric Titrator equipped with a Silver Ring Electrode or Ag/AgCl combination electrode.
- Procedure:
  - Accurately weigh ~150 mg of the sample into a titration beaker.
  - Dissolve in 50 mL of distilled water.
  - Add 1 mL of 2M (Acidic conditions prevent formation of silver hydroxide/carbonate).
  - Titrate with 0.1 N to the potentiometric endpoint (inflection point).
- Calculation:
  - Theoretical % Cl for Dihydrochloride:

- MW = 224.13
- 2 x Cl = 70.90
- Target =

[1]

- Acceptance Criteria:

(Allows for minor residual water/solvent).[1]

## References & Authority

- HILIC Mechanism & Method Development:
  - Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[6] Analytical and Bioanalytical Chemistry.
  - Agilent Technologies.[1] Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Potentiometric Titration of Halides:
  - Metrohm Application Bulletin 130.[1] Chloride titrations with potentiometric indication.
- Pyrazole UV Characteristics:
  - NIST Chemistry WebBook.[1] 1H-Pyrazole UV Spectrum.
- General Characterization of Pharmaceutical Salts:
  - FDA Guidance for Industry.[1] Analytical Procedures and Methods Validation for Drugs and Biologics.

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## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. 1956356-29-8|4-\(1-Methyl-1H-pyrazol-3-yl\)piperidine dihydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. metrohm.com \[metrohm.com\]](#)
- [6. agilent.com \[agilent.com\]](#)
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